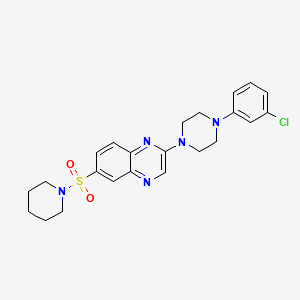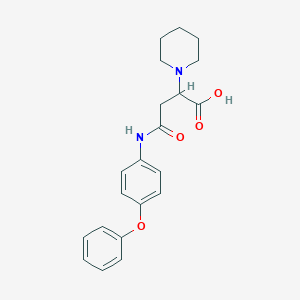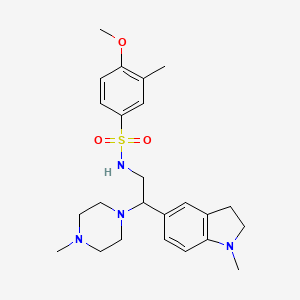
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has shown promising results in several studies, making it an attractive candidate for further investigation.
Applications De Recherche Scientifique
AMPA Receptor Modulation
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline has been explored for its potential applications in neurological and psychiatric conditions through the modulation of AMPA receptors. A study highlighted the use of a related compound, CX516, which acts as an AMPA receptor modulator. This compound was investigated for its effects on cognitive functions and psychological variables in human subjects. Although the study found no significant improvement in memory or psychological states, it suggested that AMPA receptor modulators might offer subtle benefits under certain conditions (Lynch et al., 1996).
Obsessive-Compulsive Disorder Exacerbation
Another area of interest has been the exacerbation of obsessive-compulsive disorder (OCD) symptoms, attributed to the serotonin agonist properties of compounds similar to 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline. A study using m-chlorophenyl-piperazine (m-CPP), a serotonin agonist, observed an increase in OCD symptoms in some patients, accompanied by increased cerebral blood flow. This finding suggests a possible link between serotonin receptor modulation and OCD symptomatology, indicating a need for careful consideration when developing treatments based on this chemical structure (Hollander et al., 1995).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of compounds like 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is crucial for their development as therapeutic agents. Research has focused on characterizing the metabolism, disposition, and unusual metabolites of related compounds in humans. For example, studies on venetoclax and BMS-690514 have provided insights into their absorption, metabolism, excretion, and the formation of metabolites, highlighting the importance of cytochrome P450 isoforms in their metabolic pathways. These studies underscore the complex interactions between such compounds and the human body, guiding the optimization of dosing regimens and minimizing potential side effects (Liu et al., 2017; Miao et al., 2012).
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-ylsulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c24-18-5-4-6-19(15-18)27-11-13-28(14-12-27)23-17-25-22-16-20(7-8-21(22)26-23)32(30,31)29-9-2-1-3-10-29/h4-8,15-17H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDXDSQHRBYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)
![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)



![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)